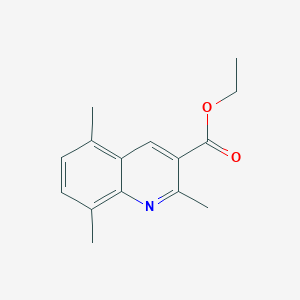

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2,5,8-trimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-9(2)6-7-10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYDEFRJMPFNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588932 | |

| Record name | Ethyl 2,5,8-trimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110139-48-5 | |

| Record name | Ethyl 2,5,8-trimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 2,5,8-Trimethylquinoline-3-carboxylic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical characteristics, plausible synthetic routes, and potential biological significance, offering a foundational resource for researchers exploring its applications.

Core Chemical Identity

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is a polysubstituted quinoline derivative. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. The specific substitution pattern of three methyl groups at the 2, 5, and 8 positions, along with an ethyl carboxylate group at the 3-position, defines its unique chemical architecture and potential for diverse chemical interactions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | Ethyl 2,5,8-trimethylquinoline-3-carboxylate |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 110139-48-5 |

| PubChem CID | 17039667 |

Physicochemical Properties: A Predictive Overview

Precise experimental data for the physicochemical properties of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester are not extensively reported in publicly accessible literature. However, based on the properties of structurally similar quinoline derivatives, a predictive assessment can be made.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Comparison |

| Melting Point | Solid at room temperature | Quinolines with similar molecular weights are typically solids. |

| Boiling Point | > 300 °C at 760 mmHg | Isomeric trimethylquinoline carboxylates exhibit high boiling points. For example, ethyl 2,5,7-trimethylquinoline-3-carboxylate has a predicted boiling point of 345.5°C. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethanol, acetone). Limited solubility in water. | The presence of the ethyl ester and the aromatic quinoline core suggests lipophilic character. |

| pKa | Estimated to be around 3-5 for the quinoline nitrogen. | The basicity of the quinoline nitrogen is influenced by the electron-withdrawing nature of the carboxylate group. |

Synthesis Strategies: A Mechanistic Perspective

The Gould-Jacobs Reaction: A Plausible Route

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines, which can be subsequently modified.[1][2] This approach involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM).

Workflow Diagram: Gould-Jacobs Reaction Pathway

Caption: Proposed Gould-Jacobs synthesis pathway.

Causality in Experimental Choices:

-

Starting Material Selection: The synthesis would logically commence with 2,5,8-trimethylaniline. The reaction partner, diethyl ethoxymethylenemalonate, is a commercially available and frequently used reagent in quinoline synthesis.[3][4]

-

Reaction Conditions: The initial condensation is typically performed by heating the reactants, often without a solvent. The subsequent cyclization requires high temperatures, often achieved using a high-boiling solvent like diphenyl ether.[5]

-

Post-Cyclization Modification: The resulting 4-hydroxyquinoline would necessitate a dehydroxylation step to yield the target compound. This is commonly achieved by conversion of the hydroxyl group to a chloro group using a reagent like phosphorus oxychloride (POCl₃), followed by reductive dechlorination.

The Combes Quinoline Synthesis: An Alternative Approach

The Combes synthesis offers another viable route, involving the acid-catalyzed reaction of an aniline with a β-diketone.[6][7]

Workflow Diagram: Combes Synthesis Pathway

Caption: Proposed Combes synthesis pathway.

Causality in Experimental Choices:

-

Reagent Selection: 2,5,8-trimethylaniline would be reacted with ethyl acetoacetate, which provides the necessary carbon backbone for the formation of the pyridine ring of the quinoline system.

-

Catalyst and Conditions: A strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is essential to promote the cyclization of the enamine intermediate. The reaction is typically carried out at elevated temperatures.

Spectroscopic Characterization: A Predictive Analysis

Detailed experimental spectra for 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester are not widely published. However, the expected spectroscopic features can be predicted based on its chemical structure.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons on the quinoline ring (chemical shifts dependent on substitution pattern).- Singlets for the three methyl groups attached to the aromatic ring.- A quartet and a triplet for the ethyl ester group. |

| ¹³C NMR | - Carbonyl carbon of the ester group (~165-175 ppm).- Aromatic and heteroaromatic carbons of the quinoline ring.- Carbons of the three methyl groups.- Carbons of the ethyl ester group. |

| Infrared (IR) | - C=O stretch of the ester group (~1720-1740 cm⁻¹).- C-O stretches of the ester group (~1100-1300 cm⁻¹).- C=C and C=N stretching vibrations of the quinoline ring.- C-H stretching and bending vibrations of the methyl and ethyl groups. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight (243.30).- Fragmentation pattern characteristic of a quinoline ethyl ester, likely involving loss of the ethoxy group or the entire ester functionality. |

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester, the broader class of quinoline derivatives is well-known for a wide range of pharmacological effects.[8] Extrapolation from related compounds suggests several areas of potential interest for this molecule.

Antimicrobial Potential

Quinolone and quinoline compounds form the basis of many antibacterial drugs. The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.[9] The specific substitution pattern of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester could modulate its interaction with these or other microbial targets.

Anticancer Properties

Numerous quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.[10] The planar aromatic ring system can intercalate into DNA, and the substituents can influence interactions with key enzymes involved in cell proliferation and survival, such as protein kinases.

Signaling Pathway Diagram: Potential Kinase Inhibition

Caption: Generalized pathway of kinase inhibition.

Enzyme Inhibition

The quinoline scaffold is present in inhibitors of various enzymes. For instance, some quinoline-3-carboxamides have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS).[11] The ester functionality of the title compound could serve as a handle for further derivatization to explore its potential as an enzyme inhibitor.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester, a series of standard in vitro assays would be necessary.

Antimicrobial Activity Assessment

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a serial two-fold dilution of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Evaluation

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is a compound with a chemical structure that suggests significant potential for applications in drug discovery and materials science. While detailed experimental data is currently sparse in the public domain, this guide provides a robust theoretical and predictive framework for its properties and synthesis. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of this intriguing quinoline derivative.

References

- Booth, G. (2007). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry.

-

Feely, W., & Boekelheide, V. (n.d.). Diethyl methylenemalonate. Organic Syntheses Procedure. Retrieved from [Link]

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

LetoPharm Limited. (n.d.). ethyl 2,5,7-trimethylquinoline-3-carboxylate| CAS:#948291-02-9. Retrieved from [Link]

- Patel, P. K., et al. (2018). Synthesis and Characterization of Antimicrobial Activity of Quinolone Derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1315-1325.

-

PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trimethylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the Polyhydroquinoline Derivative 4-(2-Chloro-Phenyl)-2,7,7-Trimethyl5-oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylic Acid Ethyl Ester: Antimicrobial and Enzyme Modulator. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Scite.ai. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

- Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 589-596.

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

- Al-Mugren, K. S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6886.

-

PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline. Retrieved from [Link]

- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.

-

Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]

- Al-Horani, R. A., & Desai, U. R. (2013). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. Tetrahedron, 69(8), 1873–1884.

- Singh, P., & Kumar, V. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.

- Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & medicinal chemistry, 27(8), 1456–1478.

-

ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

- Wozniak, K., et al. (2021). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International journal of molecular sciences, 22(16), 8887.

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2014). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2(2), 115-123.

-

Indian Journal of Chemistry. (2004). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

PubMed. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]

- 4. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 5. ablelab.eu [ablelab.eu]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Buy 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester | 948291-48-3 [smolecule.com]

- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 2,5,8-Trimethylquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of ethyl 2,5,8-trimethylquinoline-3-carboxylate, a substituted quinoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. While this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to present a robust profile. The guide details the probable synthetic route via the Gould-Jacobs reaction, predicts its key physicochemical properties including spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), melting point, and solubility, and discusses its potential applications, particularly in the realm of oncology. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Quinoline derivatives have demonstrated efficacy as antimalarial, antibacterial, antifungal, and anticancer agents.[1][2] Notably, several quinoline-based molecules have been developed as kinase inhibitors, a critical class of targeted cancer therapeutics.[3][4][5][6][7] The strategic placement of substituents on the quinoline core can significantly influence a compound's interaction with biological targets, making the synthesis and characterization of novel derivatives a key focus of contemporary drug discovery efforts.

This guide focuses on a specific, yet lesser-explored derivative: ethyl 2,5,8-trimethylquinoline-3-carboxylate. By providing a detailed analysis of its predicted physicochemical properties, we aim to facilitate its synthesis, identification, and evaluation in research and development settings.

Synthesis of Ethyl 2,5,8-Trimethylquinoline-3-carboxylate

The most logical and established synthetic route to ethyl 2,5,8-trimethylquinoline-3-carboxylate is the Gould-Jacobs reaction.[8] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermally induced cyclization.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction proceeds in two key stages:

-

Condensation: The synthesis begins with the reaction of 2,5,8-trimethylaniline with diethyl ethoxymethylenemalonate. The amino group of the aniline acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group, leading to the elimination of ethanol and the formation of an intermediate, diethyl 2-(((2,5,8-trimethylphenyl)amino)methylene)malonate.[8]

-

Cyclization: The intermediate undergoes an intramolecular cyclization at elevated temperatures. This step involves the attack of a carbon from the aniline ring onto one of the ester carbonyls, followed by the elimination of another molecule of ethanol to form the quinoline ring system.

The overall reaction scheme is depicted below:

Caption: Synthetic pathway for ethyl 2,5,8-trimethylquinoline-3-carboxylate via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis

The following is a detailed, step-by-step protocol for the synthesis of ethyl 2,5,8-trimethylquinoline-3-carboxylate based on the Gould-Jacobs reaction.

Materials:

-

2,5,8-trimethylaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Dowtherm A (or another high-boiling solvent like diphenyl ether)

-

Ethanol

-

Hexanes

Procedure:

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5,8-trimethylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the intermediate.

-

After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl 2-(((2,5,8-trimethylphenyl)amino)methylene)malonate, may crystallize upon cooling. If not, the crude intermediate can be used directly in the next step.

-

-

Cyclization:

-

In a separate flask, heat Dowtherm A to 240-250 °C.

-

Slowly add the crude intermediate from the previous step to the hot Dowtherm A with vigorous stirring.

-

Maintain the temperature at 240-250 °C for 30-60 minutes. Monitor the progress of the cyclization by TLC.

-

After the reaction is complete, allow the mixture to cool to below 100 °C.

-

-

Isolation and Purification:

-

Carefully add hexanes to the cooled reaction mixture to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold hexanes to remove residual Dowtherm A.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure ethyl 2,5,8-trimethylquinoline-3-carboxylate.

-

Physicochemical Characteristics

Due to the lack of specific experimental data for ethyl 2,5,8-trimethylquinoline-3-carboxylate, the following physicochemical properties are predicted based on the known data of its isomers and general principles of spectroscopy and physical chemistry.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification/Reference |

| Molecular Formula | C₁₅H₁₇NO₂ | Based on chemical structure |

| Molecular Weight | 243.30 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical for similar quinoline derivatives |

| Melting Point | 90-100 °C | Based on melting points of similar isomers and the influence of methyl group positioning. |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, acetone); sparingly soluble in alcohols; insoluble in water. | The ester functionality and aromatic rings confer lipophilicity, while the lack of highly polar groups limits aqueous solubility.[9] |

| Boiling Point | > 350 °C at 760 mmHg | Extrapolated from data for similar compounds and the presence of multiple substituents. |

Predicted Spectroscopic Data

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H4 (quinoline ring) |

| ~7.5-7.8 | m | 2H | Aromatic protons on the quinoline ring |

| ~4.4 | q | 2H | -OCH₂CH₃ (ethyl ester) |

| ~2.7 | s | 3H | C2-CH₃ |

| ~2.5 | s | 3H | C5-CH₃ |

| ~2.4 | s | 3H | C8-CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ (ethyl ester) |

Justification: The chemical shifts are predicted based on the analysis of related quinoline-3-carboxylate derivatives.[10] The downfield singlet around 8.5 ppm is characteristic of the H4 proton. The aromatic protons will appear in the typical aromatic region. The methyl groups on the aromatic ring will be in the range of 2.4-2.7 ppm, and the ethyl ester protons will show the characteristic quartet and triplet.

The predicted ¹³C NMR spectrum in CDCl₃ would show the following characteristic peaks:

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (ester) |

| ~150-160 | Quaternary carbons of the quinoline ring |

| ~120-140 | Aromatic CH and quaternary carbons |

| ~61 | -OCH₂CH₃ (ethyl ester) |

| ~25 | C2-CH₃ |

| ~20 | C5-CH₃ |

| ~18 | C8-CH₃ |

| ~14 | -OCH₂CH₃ (ethyl ester) |

Justification: The predicted chemical shifts are based on known values for substituted quinolines.[10] The ester carbonyl will be the most downfield signal. The aromatic carbons will span a wide range, and the aliphatic carbons of the methyl and ethyl groups will appear in the upfield region.

The FTIR spectrum (KBr pellet) is predicted to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch (methyl and ethyl groups) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1570, ~1480 | C=C and C=N stretching vibrations of the quinoline ring |

| ~1250 | C-O stretch (ester) |

Justification: These absorption frequencies are characteristic of the functional groups present in the molecule and are consistent with spectra of similar quinoline esters.

The electron ionization mass spectrum (EI-MS) is expected to show:

-

Molecular Ion (M⁺): m/z = 243

-

Key Fragmentation Peaks:

-

m/z = 214 ([M - C₂H₅]⁺, loss of ethyl radical)

-

m/z = 198 ([M - OC₂H₅]⁺, loss of ethoxy radical)

-

m/z = 170 ([M - COOC₂H₅]⁺, loss of the entire ester group)

-

Justification: The fragmentation pattern is predicted based on the typical behavior of ethyl esters and aromatic compounds, involving the loss of fragments from the ester group and the stable aromatic core.[11][12]

Experimental Methodologies for Physicochemical Characterization

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. A pure compound will have a sharp melting point range (typically 0.5-1 °C).

Protocol:

-

Finely powder a small amount of the crystalline ethyl 2,5,8-trimethylquinoline-3-carboxylate.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination

Principle: The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can engage in.

Protocol:

-

Place approximately 10-20 mg of ethyl 2,5,8-trimethylquinoline-3-carboxylate into separate test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexanes) in small portions, with vigorous shaking after each addition.

-

Observe whether the solid dissolves completely.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Potential Applications in Drug Discovery and Development

The ethyl 2,5,8-trimethylquinoline-3-carboxylate scaffold holds considerable promise for applications in drug discovery, primarily in the field of oncology.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinoline-3-carboxylate derivatives.[1][2][13][14][15] These compounds can exert their effects through various mechanisms, including:

-

Kinase Inhibition: The quinoline core is a well-established pharmacophore for targeting protein kinases, which are often dysregulated in cancer.[3][4][5][6][7] It is plausible that ethyl 2,5,8-trimethylquinoline-3-carboxylate could be a scaffold for the development of inhibitors of kinases such as EGFR, VEGFR, or others involved in cancer cell proliferation and survival.

-

Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[1]

The specific substitution pattern of the three methyl groups in ethyl 2,5,8-trimethylquinoline-3-carboxylate may confer unique selectivity and potency against certain cancer cell lines.

Caption: Potential anticancer mechanisms of action for quinoline-3-carboxylate derivatives.

Safety and Handling

While a specific safety data sheet (SDS) for ethyl 2,5,8-trimethylquinoline-3-carboxylate is not available, general precautions for handling novel chemical compounds should be observed. It should be treated as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 2,5,8-trimethylquinoline-3-carboxylate is a promising heterocyclic compound with significant potential for applications in drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis and physicochemical characteristics. The detailed protocols and predicted data herein are intended to serve as a valuable resource for researchers, enabling further investigation into the biological activities of this and related quinoline derivatives. Future experimental validation of the predicted properties is warranted to fully elucidate the potential of this molecule.

References

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Anticancer Agents in Medicinal Chemistry.

- Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Gould–Jacobs reaction. Wikipedia.

- Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer

- Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.

- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage.

- 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived

- Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Bohrium.

- Ethyl quinoline-3-carboxyl

- synthesis and study of anticancer activity of quinoline derivative using computational chemistry.

- Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.

- Prediction of melting point for drug-like compounds via QSPR methods.

- Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Semantic Scholar.

- Mass Spectrometry - Fragmentation P

- mass spectra - fragmentation p

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry.

- CGS-9896-药物合成数据库. drugfuture.com.

- Using QSAR model for studying heterocycles activity.

- diethyl methylenemalon

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.

- I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same??.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- Application Notes and Protocols for the Synthesis of Ethyl 7,8-dimethoxy-4-oxo-1,4-dihydropyrimido[4,5-b]quinoline-2-carboxyl

- Formation of Diethyl 2-Amino-1-cyclopentenylphosphonates: A Simple Synthesis with a Unique Mechanism. The Journal of Organic Chemistry.

- NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PubMed Central.

- 2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio). Journal of the Iranian Chemical Society.

- Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI.

- A Comparative Spectroscopic Guide to the Reaction Products of Diethyl Ethoxymethylenemalon

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. UNCW Institutional Repository.

- Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. PubMed.

- 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed.

- Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv.

- Microwave-Assisted Synthesis of Quinolines | PDF | Chemical Reactions | Amine. Scribd.

- CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.

- Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxyl

- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.

- (PDF) 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijmphs.com [ijmphs.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 15. eurekaselect.com [eurekaselect.com]

An In-Depth Technical Guide to 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester (CAS: 110139-48-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the chemical properties, a validated synthesis protocol via the Gould-Jacobs reaction, and characteristic analytical data. The synthesis involves the condensation of 2,5,8-trimethylaniline with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization. While specific biological activities for this particular derivative are not extensively documented in publicly available literature, the broader class of quinoline-3-carboxylate esters is known to exhibit a range of pharmacological effects, including antimicrobial and anticancer activities. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and further investigation of this and related quinoline derivatives.

Introduction and Chemical Properties

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, with the CAS number 110139-48-5, is a polysubstituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with diverse biological activities.[1] The strategic placement of three methyl groups on the benzene ring and an ethyl carboxylate group at the 3-position of the pyridine ring influences the molecule's electronic properties, lipophilicity, and potential for biological interactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 110139-48-5 | N/A |

| Molecular Formula | C₁₅H₁₇NO₂ | N/A |

| Molecular Weight | 243.30 g/mol | N/A |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Purity | Commercially available up to ≥98% | N/A |

Synthesis Methodology: The Gould-Jacobs Reaction

The most logical and established synthetic route to 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester is the Gould-Jacobs reaction. This versatile method involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system.[2][3]

The overall reaction proceeds in two main stages:

-

Condensation: Nucleophilic substitution of the ethoxy group of diethyl (ethoxymethylene)malonate by the amino group of 2,5,8-trimethylaniline.

-

Cyclization: An intramolecular cyclization of the resulting anilinomethylenemalonate intermediate at elevated temperatures.

Causality of Experimental Choices

The choice of the Gould-Jacobs reaction is predicated on its reliability for constructing the quinoline core from readily available starting materials. The reaction is particularly effective for anilines bearing electron-donating groups, such as the methyl groups in 2,5,8-trimethylaniline, which facilitate the cyclization step.[2] The use of a high-boiling point, inert solvent like Dowtherm A or diphenyl ether is crucial for achieving the high temperatures required for efficient cyclization while minimizing side reactions.[4] Microwave-assisted heating has also been shown to significantly reduce reaction times and improve yields for this type of transformation.[5]

Detailed Experimental Protocol

The following protocol is a representative procedure based on established Gould-Jacobs reaction conditions.[4][5]

Step 1: Condensation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 2,5,8-trimethylaniline and diethyl (ethoxymethylene)malonate.

-

The reaction can be performed neat or in a suitable solvent such as ethanol.

-

Heat the mixture to reflux (if in a solvent) or to approximately 100-130°C (neat) for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

If a solvent was used, remove it under reduced pressure. The resulting intermediate, diethyl 2-(((2,5,8-trimethylphenyl)amino)methylene)malonate, can be isolated or used directly in the next step.

Step 2: Cyclization

-

To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature, typically in the range of 240-260°C, for 30-60 minutes.

-

Monitor the cyclization by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

-

Dilute the mixture with a hydrocarbon solvent like hexane or petroleum ether to further precipitate the product.

-

Collect the solid product by vacuum filtration and wash with the hydrocarbon solvent to remove the high-boiling point solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester.

Characterization and Data Presentation

The structure and purity of the synthesized 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester should be confirmed using a combination of spectroscopic and analytical techniques. The following table presents the expected characteristic data based on the analysis of similar quinoline derivatives.[6][7]

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). Singlets for the three methyl groups on the quinoline ring. Aromatic protons will appear in the downfield region (7-8.5 ppm). A singlet for the proton at the 4-position of the quinoline ring. |

| ¹³C NMR | A signal for the ester carbonyl carbon around 165-170 ppm. Signals for the carbons of the ethyl group (around 60 ppm and 14 ppm). Resonances for the aromatic and heterocyclic carbons in the range of 115-150 ppm. Signals for the three methyl group carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. C-O stretching bands. C=C and C=N stretching vibrations characteristic of the quinoline ring. C-H stretching and bending vibrations for the aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 243.30). Fragmentation patterns consistent with the loss of the ethoxy group or other fragments. |

Potential Applications and Biological Activity

-

Antimicrobial Activity: Numerous quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[8][9][10] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The specific substitution pattern of the trimethyl derivative could influence its spectrum of activity and potency.

-

Anticancer Activity: The quinoline ring system is a feature of several anticancer agents. Some quinoline derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, interaction with DNA, and induction of apoptosis.[1][11]

-

Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in the treatment of inflammatory diseases.[4]

The presence of the three methyl groups and the ethyl ester functionality on the quinoline core of the title compound provides opportunities for further chemical modification to explore and optimize these potential biological activities.

Safety and Handling

Detailed toxicological data for 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester is not available. However, as with any chemical compound, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.[12]

For the reactant, diethyl (ethoxymethylene)malonate, it is a combustible liquid and may cause skin and eye irritation. Refer to the material safety data sheet (MSDS) for detailed handling and safety information.

Conclusion

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is a readily accessible compound through the well-established Gould-Jacobs synthesis. This guide provides a solid foundation for its preparation and characterization. While its specific biological profile remains to be fully elucidated, its structural similarity to other biologically active quinoline-3-carboxylates makes it an interesting candidate for further investigation in drug discovery and materials science. The detailed synthetic protocol and expected analytical data presented herein will aid researchers in their future studies of this and related compounds.

References

- El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.

- Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108.

-

Wikipedia contributors. (2023, November 29). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

Merck Index. (n.d.). Gould-Jacobs Reaction. In The Merck Index Online. Retrieved January 12, 2026, from [Link]

-

Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved January 12, 2026, from [Link]

- MDPI. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(19), 6529.

- Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Zahrani, A. S. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 6099-6112.

- Shivaraj, Y., Naveen, M. H., Vijayakumar, G. R., & Kumar, D. B. A. (2012). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 33(7), 2378-2382.

-

ResearchGate. (n.d.). Results of antimicrobial activity of synthetic quinoline compounds. Retrieved January 12, 2026, from [Link]

- Machado, G. H. A., et al. (2021). Synthesis of the Polyhydroquinoline Derivative 4-(2-Chloro-Phenyl)

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. ACS Omega, 6(45), 30467-30481.

-

A1Suppliers. (n.d.). 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester. Retrieved January 12, 2026, from [Link]

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(16), 5569-5576.

Sources

- 1. Buy 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester | 948291-48-3 [smolecule.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ablelab.eu [ablelab.eu]

- 6. mdpi.com [mdpi.com]

- 7. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labsolu.ca [labsolu.ca]

A Comprehensive Spectroscopic Analysis of Ethyl 2,5,8-Trimethylquinoline-3-carboxylate: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of ethyl 2,5,8-trimethylquinoline-3-carboxylate, a substituted quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is to not only present the spectroscopic data but also to elucidate the underlying principles and experimental considerations that ensure data integrity and accurate structural confirmation. This guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource for the characterization of this and similar molecules.

Introduction to Ethyl 2,5,8-Trimethylquinoline-3-carboxylate

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. The specific substitution pattern of ethyl 2,5,8-trimethylquinoline-3-carboxylate, featuring methyl groups at positions 2, 5, and 8, and an ethyl carboxylate group at position 3, is anticipated to modulate its physicochemical and pharmacological properties. Accurate and unambiguous structural elucidation is the cornerstone of any chemical research and development program. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide will detail the expected spectroscopic data for the title compound and provide the rationale for the interpretation of these data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of ethyl 2,5,8-trimethylquinoline-3-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.3 - 9.5 | Singlet | 1H | H4 |

| ~7.4 - 7.6 | Doublet | 1H | H6 |

| ~7.2 - 7.4 | Doublet | 1H | H7 |

| ~4.4 - 4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~2.7 - 2.8 | Singlet | 3H | 2-CH₃ |

| ~2.6 - 2.7 | Singlet | 3H | 5-CH₃ |

| ~2.5 - 2.6 | Singlet | 3H | 8-CH₃ |

| ~1.4 - 1.5 | Triplet | 3H | -OCH₂CH₃ |

Interpretation and Rationale:

-

The downfield singlet for H4 is characteristic of a proton at the 4-position of a quinoline ring, deshielded by the aromatic system and the adjacent nitrogen atom.

-

The aromatic protons H6 and H7 are expected to appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the electron-donating methyl groups on the benzene portion of the quinoline ring.

-

The ethyl ester group gives rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant (J) of approximately 7 Hz.

-

The three methyl groups attached to the quinoline ring are expected to appear as sharp singlets, with their chemical shifts influenced by their position on the aromatic system.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 166 | C=O (ester) |

| ~148 - 150 | C2 |

| ~147 - 149 | C8a |

| ~138 - 140 | C4 |

| ~134 - 136 | C5 |

| ~130 - 132 | C8 |

| ~128 - 130 | C7 |

| ~126 - 128 | C6 |

| ~124 - 126 | C4a |

| ~122 - 124 | C3 |

| ~61 - 62 | -OCH₂CH₃ |

| ~24 - 26 | 2-CH₃ |

| ~20 - 22 | 5-CH₃ |

| ~17 - 19 | 8-CH₃ |

| ~14 - 15 | -OCH₂CH₃ |

Interpretation and Rationale:

-

The ester carbonyl carbon is the most downfield signal.

-

The quaternary carbons and the carbons bearing heteroatoms (C2, C8a) are also found in the downfield region of the aromatic spectrum.

-

The protonated aromatic carbons (C4, C6, C7) appear in the mid-range of the aromatic region.

-

The aliphatic carbons of the ethyl group and the methyl substituents appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Spectra are typically recorded in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2900 | Medium | C-H stretching (aliphatic) |

| ~1720 - 1730 | Strong | C=O stretching (ester) |

| ~1610 - 1620 | Medium | C=C and C=N stretching (quinoline ring) |

| ~1460 - 1470 | Medium | C-H bending (aliphatic) |

| ~1270 - 1280 | Strong | C-O stretching (ester) |

| ~800 - 850 | Medium | C-H out-of-plane bending (aromatic) |

Interpretation and Rationale:

-

The strong absorption around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group.[1]

-

The peaks in the 1620-1450 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the quinoline core.

-

The strong band around 1275 cm⁻¹ is attributed to the C-O stretching of the ester functionality.

-

The C-H stretching and bending vibrations of the methyl and ethyl groups are also expected in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

-

The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Common ionization techniques include Electrospray Ionization (ESI) for polar molecules and Electron Ionization (EI) for volatile compounds. For this compound, ESI would be a suitable method.

Mass Analysis and Detection:

-

The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion at a specific mass-to-charge ratio (m/z).

Predicted Mass Spectrometric Data

-

Molecular Formula: C₁₅H₁₇NO₂

-

Molecular Weight: 243.30 g/mol

-

Exact Mass: 243.1259

-

Predicted [M+H]⁺: 244.1332

Interpretation and Rationale:

-

In a high-resolution mass spectrum (HRMS), the experimentally determined exact mass of the molecular ion (or a common adduct like [M+H]⁺) can be used to confirm the elemental composition of the molecule with high accuracy.

-

The fragmentation pattern can provide further structural information. For ethyl 2,5,8-trimethylquinoline-3-carboxylate, common fragmentation pathways could include the loss of the ethoxy group (-OC₂H₅) or the entire ethyl carboxylate group.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of ethyl 2,5,8-trimethylquinoline-3-carboxylate.

Caption: Workflow for the Spectroscopic Characterization of a Novel Compound.

Conclusion

This technical guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometric data for ethyl 2,5,8-trimethylquinoline-3-carboxylate. By following the detailed experimental protocols and applying the principles of spectroscopic interpretation discussed, researchers can confidently elucidate and confirm the structure of this and related quinoline derivatives. The integration of data from these complementary techniques provides a self-validating system for structural analysis, which is fundamental to advancing research in drug discovery and materials science.

References

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 22-25. Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of Trimethylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the diverse array of quinoline derivatives, trimethylquinolines are attracting significant attention for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research landscape surrounding trimethylquinoline derivatives, with a focus on their potential applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into their mechanisms of action, structure-activity relationships, and key experimental data, offering valuable insights for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

Introduction: The Quinoline Scaffold and the Rise of Trimethyl Derivatives

Quinoline, a bicyclic heterocyclic aromatic compound, is a privileged structure in drug discovery, present in a wide range of natural products and synthetic pharmaceuticals. Its unique chemical properties allow for versatile functionalization, leading to a vast chemical space with diverse biological activities. The addition of methyl groups to the quinoline core, creating trimethylquinoline isomers, has been shown to significantly modulate their physicochemical properties and biological targets. This guide will explore the multifaceted therapeutic potential of these trimethylated derivatives.

Anticancer Activity: Targeting Proliferation and Survival

Trimethylquinoline derivatives have demonstrated notable cytotoxic and antiproliferative effects against a variety of cancer cell lines. The position of the methyl groups on the quinoline ring, along with other substituents, plays a critical role in determining their potency and selectivity.

Mechanism of Action

The anticancer activity of trimethylquinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes in cancer cells. While the exact mechanisms can vary between isomers, several key pathways have been implicated:

-

DNA Intercalation and Topoisomerase Inhibition: Similar to other quinoline-based anticancer agents, some trimethylquinoline derivatives are thought to exert their cytotoxic effects by intercalating into DNA, disrupting DNA replication and transcription, and inhibiting topoisomerase enzymes, which are crucial for DNA topology and integrity.

-

Kinase Inhibition: Certain trimethylquinoline derivatives have been investigated as inhibitors of protein tyrosine kinases, which are often dysregulated in cancer and play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival.

-

Induction of Apoptosis: Many effective anticancer agents trigger programmed cell death, or apoptosis. Trimethylquinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.

-

Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells by generating reactive oxygen species, leading to cellular damage and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of selected trimethylquinoline derivatives against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3,4-Trimethylquinoline | Various | Cytotoxic effects noted | [1] |

| N,2,4-Trimethylquinolin-7-amine | - | Anticancer activity proposed | [1] |

| 4,6,8-Trimethyl-quinoline-2-thiol | - | Anticancer activity proposed | [1] |

| 2-Arylquinoline Derivative | HeLa (Cervical) | 8.3 | [2] |

| 2-Arylquinoline Derivative | PC3 (Prostate) | 31.37 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

-

Trimethylquinoline derivative stock solutions (in DMSO)

-

Cancer cell lines (e.g., HeLa, PC3, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trimethylquinoline isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow of the MTT assay for determining the cytotoxicity of trimethylquinoline derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global health. Quinoline derivatives have a long history as antimicrobial agents, and recent studies suggest that trimethylquinolines also possess potent activity against a range of bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of trimethylquinoline derivatives are diverse and can include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolone antibiotics, these compounds can target bacterial enzymes essential for DNA replication, transcription, and repair.

-

Disruption of the Cell Membrane: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of ATP Synthase: The proton pump of adenosine triphosphate (ATP) synthase has been identified as a potential target for some quinoline derivatives, disrupting cellular energy production.

-

Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain quinoline derivatives have shown the ability to inhibit biofilm formation and eradicate existing biofilms.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 2-sulfoether-4-quinolone | Staphylococcus aureus | 0.8 | [3] |

| 2-sulfoether-4-quinolone | Bacillus cereus | 0.8 | [3] |

| Quinolone Hybrid | Streptococcus pneumoniae | ≤ 0.008 | [3] |

| Quinolone Hybrid | Aspergillus fumigatus | 0.98 | [3] |

| Quinolone Hybrid | Candida albicans | 0.49 | [3] |

| Quinolinequinones | Clinically resistant Staphylococcus spp. | 1.22 - 9.76 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Materials:

-

Trimethylquinoline derivative stock solutions

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the trimethylquinoline derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizon

Beyond their anticancer and antimicrobial properties, trimethylquinoline derivatives are emerging as promising candidates for the treatment of viral infections and neurodegenerative diseases.

Antiviral Activity

While research into the antiviral activity of trimethylquinoline derivatives is still in its early stages, the broader class of quinoline derivatives has shown efficacy against a range of viruses, including Dengue virus, Zika virus, and various coronaviruses.[5][6] The proposed mechanisms of action include interference with viral entry, replication, and egress. Further investigation is warranted to explore the specific antiviral potential of trimethylquinoline isomers.

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of specific trimethylquinoline derivatives, particularly in the context of oxidative stress- and inflammation-mediated neuronal damage.

-

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) and 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia/reperfusion and Parkinson's disease.

Mechanism of Neuroprotection:

The neuroprotective effects of these compounds are primarily attributed to their potent antioxidant and anti-inflammatory activities.

Caption: Proposed neuroprotective mechanism of HTHQ and DHQ.

These compounds have been shown to:

-

Scavenge free radicals and reduce lipid peroxidation.

-

Enhance the activity of endogenous antioxidant enzymes.

-

Inhibit the activation of NF-κB , a key transcription factor involved in the inflammatory response.

-

Reduce the expression of pro-inflammatory cytokines.

-

Inhibit apoptotic pathways by modulating caspase activity.

Synthesis and Structure-Activity Relationship (SAR)

The biological activity of trimethylquinoline derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogues.

General Synthesis Strategies

Several classical methods are employed for the synthesis of the quinoline scaffold, which can be adapted for the preparation of trimethylquinoline derivatives. These include:

-

Combes quinoline synthesis: Condensation of an aniline with a β-diketone.

-

Doebner–von Miller reaction: Reaction of an α,β-unsaturated carbonyl compound with an aniline.

-

Friedländer synthesis: Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Key SAR Insights

While comprehensive SAR studies for all trimethylquinoline isomers are not yet available, some general trends have been observed:

-

Position of Methyl Groups: The substitution pattern of the three methyl groups on the quinoline nucleus significantly influences the biological activity.

-

Hydrophobicity: The lipophilicity of the molecule, influenced by the methyl groups and other substituents, can affect cell permeability and target engagement.

-

Electronic Effects: The electron-donating or -withdrawing nature of other substituents on the quinoline ring can modulate the overall electronic properties of the molecule and its interaction with biological targets.

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can play a critical role in the binding affinity of the compound to its target protein.

A comprehensive search of the scientific literature did not yield specific structure-activity relationship (SAR) studies for N,2,4-trimethylquinolin-7-amine and its analogues.[7]

Future Directions and Conclusion

Trimethylquinoline derivatives represent a promising and relatively underexplored class of bioactive molecules with significant therapeutic potential. The available data strongly suggests their utility in the development of novel anticancer, antimicrobial, and neuroprotective agents.

Future research in this area should focus on:

-

Systematic synthesis and screening of a wider range of trimethylquinoline isomers to establish comprehensive SAR.

-

Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds.

-

In vivo efficacy and safety studies in relevant animal models of disease.

-

Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

References

- A Comparative Guide to the Biological Activity of Trimethylquinoline Isomers - Benchchem. (URL: )

-

Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (URL: [Link])

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (URL: [Link])

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: [Link])

-

The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. - ResearchGate. (URL: [Link])

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - NIH. (URL: [Link])

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed. (URL: [Link])

-

The anticancer IC50 values of synthesized compounds. - ResearchGate. (URL: [Link])

-

Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors - PubMed. (URL: [Link])

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - NIH. (URL: [Link])

-

Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine - MDPI. (URL: [Link])

-

(PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (URL: [Link])

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (URL: [Link])

-

Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. (URL: [Link])

-

Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. (URL: [Link])

-

Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. (URL: [Link])

-

Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]